Human ROMK1 Channel Inhibition: Potency Comparison Across US9073882 Patent Congeners
In human ROMK1 channels expressed in CHO cells, N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-3-carboxamide inhibits 86Rb+ efflux with an IC50 of 49 nM [1]. This places it in a moderate potency tier within the US9073882 patent landscape: significantly more potent than Example 95 (IC50 = 300 nM, ~6.1-fold improvement) [2], yet less potent than the most optimized lead Example 3 from a later patent family (US9751881, IC50 = 10 nM, ~4.9-fold difference) [3]. This intermediate potency tier may be advantageous for applications where maximal target engagement is not desired—e.g., studying graded ROMK blockade without complete channel silencing.
| Evidence Dimension | Human ROMK1 channel inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 49 nM |
| Comparator Or Baseline | BDBM50391768 (US9073882, Example 95): IC50 = 300 nM; BDBM50121344 (US9751881, Example 3): IC50 = 10 nM |
| Quantified Difference | 6.1-fold more potent vs. Example 95; 4.9-fold less potent vs. lead Example 3 |
| Conditions | Human ROMK1 expressed in CHO cells coexpressing DHFR; 86Rb+ efflux measured after 35 min by TopCount method |
Why This Matters
Procurement of a compound with precisely defined intermediate ROMK potency enables dose-response studies across a dynamic range that ultra-potent leads may saturate at low concentrations.
- [1] BindingDB. BDBM50391781 (CHEMBL2146873). IC50 49 nM for human ROMK1 in CHO cells by 86Rb+ efflux TopCount assay. View Source
- [2] BindingDB. BDBM50391768 (CHEMBL2146871 | US9073882, 95). IC50 300 nM for ROMK in HEK293 cells by thallium flux assay. View Source
- [3] BindingDB. BDBM50121344 (CHEMBL3622105 | US9751881, Example 3). IC50 10 nM for human ROMK in CHO cells by whole-cell voltage clamp. View Source
